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Compound of Interest

Compound Name: N-Benzylglycine

Cat. No.: B047885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-
Benzylglycine, a key intermediate in the synthesis of various biologically active molecules.

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

This document is intended to serve as a valuable resource for researchers in organic synthesis,

medicinal chemistry, and drug development, facilitating the accurate identification and

characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Benzylglycine.

¹H NMR (Proton NMR) Data
Solvent: D₂O Frequency: (Not specified in search results, typically 300-600 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 m 5H C₆H₅-

~4.2 s 2H -CH₂-Ph

~3.6 s 2H -CH₂-COOH
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Note: The NH and COOH protons are typically not observed in D₂O due to deuterium

exchange.

¹³C NMR (Carbon NMR) Data
Solvent: (Not specified in search results, typically DMSO-d₆ or D₂O) Frequency: (Not specified

in search results, typically 75-150 MHz)

Chemical Shift (δ) ppm Assignment

~172 C=O (Carboxylic Acid)

~135 C (Quaternary, Phenyl)

~129 CH (Phenyl)

~128 CH (Phenyl)

~127 CH (Phenyl)

~53 -CH₂-Ph

~51 -CH₂-COOH

IR (Infrared) Spectroscopy Data
Technique: KBr Pellet or ATR
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)

~3030 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1495, ~1450 Medium-Weak C=C stretch (Aromatic Ring)

~1400 Medium O-H bend (Carboxylic Acid)

~1100 Medium C-N stretch

MS (Mass Spectrometry) Data
Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

m/z Relative Intensity Assignment

166 Moderate
[M+H]⁺ (Protonated Molecular

Ion)

165 Low [M]⁺ (Molecular Ion)

120 Moderate [M-COOH]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

77 Moderate [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of N-Benzylglycine.
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Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of N-Benzylglycine.

Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O).

Transfer the solution to a 5 mm NMR tube.

Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Solvent: D₂O

Temperature: 298 K

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: -2 to 12 ppm

Data Processing: Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Solvent: D₂O

Temperature: 298 K
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Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

Relaxation Delay: 2-5 seconds

Spectral Width: 0 to 200 ppm

Data Processing: Fourier transformation with an exponential window function, phase

correction, and baseline correction.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Benzylglycine.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated

Total Reflectance (ATR) accessory.

Method 1: Attenuated Total Reflectance (ATR)

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of solid N-Benzylglycine powder onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Method 2: KBr Pellet
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Thoroughly grind a small amount of N-Benzylglycine (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Benzylglycine.

Instrumentation:

A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap

instrument, coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of N-Benzylglycine (approximately 1 mg/mL) in a suitable solvent

system, such as a mixture of water and methanol with a small amount of formic acid to

promote protonation.

Filter the solution through a syringe filter to remove any particulate matter.

Data Acquisition (Positive Ion Mode ESI):

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.

Ionization: Electrospray Ionization (ESI) in positive ion mode.

Capillary Voltage: Typically 3-4 kV.

Drying Gas (N₂): Flow rate and temperature are optimized to desolvate the ions.
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Mass Range: Scan from m/z 50 to 500.

Fragmentation (MS/MS): To obtain fragmentation data, the protonated molecular ion ([M+H]⁺

at m/z 166) is selected in the first mass analyzer and subjected to collision-induced

dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are

then analyzed in the second mass analyzer.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of N-
Benzylglycine.
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Workflow for Spectroscopic Analysis of N-Benzylglycine
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Proposed Mass Spectrometry Fragmentation of N-Benzylglycine
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To cite this document: BenchChem. [Spectroscopic Characterization of N-Benzylglycine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047885#spectroscopic-data-nmr-ir-ms-of-n-
benzylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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